6-Fluoro-3H-spiro[benzofuran-2,3'-pyrrolidine] hcl
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Overview
Description
6-Fluoro-3H-spiro[benzofuran-2,3’-pyrrolidine] hydrochloride is a chemical compound with the molecular formula C11H12FNO.ClH. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom.
Preparation Methods
The synthesis of 6-Fluoro-3H-spiro[benzofuran-2,3’-pyrrolidine] hydrochloride typically involves the construction of the spirocyclic framework followed by the introduction of the fluorine atom. One common method involves the reaction of a benzofuran derivative with a pyrrolidine derivative under specific conditions to form the spiro compound. The hydrochloride salt is then formed by treating the spiro compound with hydrochloric acid .
Chemical Reactions Analysis
6-Fluoro-3H-spiro[benzofuran-2,3’-pyrrolidine] hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-3H-spiro[benzofuran-2,3’-pyrrolidine] hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound can enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity. The spirocyclic structure also contributes to its unique biological activity by providing a rigid framework that can interact with biological targets in a specific manner .
Comparison with Similar Compounds
6-Fluoro-3H-spiro[benzofuran-2,3’-pyrrolidine] hydrochloride can be compared with other spiro compounds such as:
Spiro[pyrrolidine-3,3’-oxindoles]: These compounds also have a spirocyclic structure and are used in medicinal chemistry.
Spiro[pyrrolidine-2,3’-pyrrolidines]: These compounds have similar structural features and are studied for their biological activities.
Spiro[pyrrolidine-2,3’-piperidines]: These compounds are of interest due to their potential therapeutic applications.
Properties
Molecular Formula |
C11H13ClFNO |
---|---|
Molecular Weight |
229.68 g/mol |
IUPAC Name |
6-fluorospiro[3H-1-benzofuran-2,3'-pyrrolidine];hydrochloride |
InChI |
InChI=1S/C11H12FNO.ClH/c12-9-2-1-8-6-11(3-4-13-7-11)14-10(8)5-9;/h1-2,5,13H,3-4,6-7H2;1H |
InChI Key |
SYJLYXGMELCSPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CC3=C(O2)C=C(C=C3)F.Cl |
Origin of Product |
United States |
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